molecular formula C5HBrF3N B11765994 5-Bromo-2,3,4-trifluoropyridine

5-Bromo-2,3,4-trifluoropyridine

Cat. No.: B11765994
M. Wt: 211.97 g/mol
InChI Key: CCVVZRBLJYEDNP-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trifluoropyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds have reduced basicity and are generally less reactive compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine precursor is treated with brominating and fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of 5-Bromo-2,3,4-trifluoropyridine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3,4-trifluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-Bromo-2,3,4-trifluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3,4-trifluoropyridine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trifluoropyridine-4-carboxylic acid
  • 4-Bromo-2,3,5,6-tetrafluoropyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine

Uniqueness

5-Bromo-2,3,4-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various chemical syntheses and applications where specific reactivity and properties are desired .

Properties

Molecular Formula

C5HBrF3N

Molecular Weight

211.97 g/mol

IUPAC Name

5-bromo-2,3,4-trifluoropyridine

InChI

InChI=1S/C5HBrF3N/c6-2-1-10-5(9)4(8)3(2)7/h1H

InChI Key

CCVVZRBLJYEDNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)F)Br

Origin of Product

United States

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